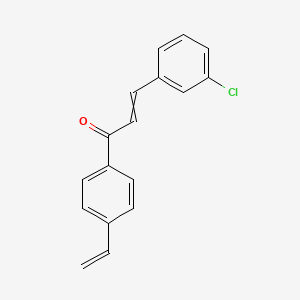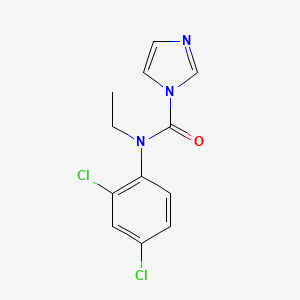
Octahydro-1,6-methano-naphthalene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-1,6-methano-naphthalene-1-carbonitrile is a complex organic compound with a unique structure It belongs to the class of naphthalene derivatives and is characterized by its octahydro-1,6-methano configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1,6-methano-naphthalene-1-carbonitrile typically involves multiple steps. One common method starts with the Birch reduction of naphthalene to isotetralin, followed by the addition of dichlorocarbene to form a transannular cyclopropane ring. Subsequent reduction removes the chloride substituents, and oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) dehydrogenates the compound to achieve aromaticity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Octahydro-1,6-methano-naphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like DDQ to achieve dehydrogenation.
Reduction: Birch reduction is a common method used in the initial steps of synthesis.
Substitution: Halogenation and cyanation reactions are also possible, especially in the presence of catalysts like palladium.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent.
Reduction: Sodium or lithium in liquid ammonia.
Substitution: Palladium-catalyzed reactions for cyanation.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Octahydro-1,6-methano-naphthalene-1-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action for Octahydro-1,6-methano-naphthalene-1-carbonitrile involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are still ongoing, but it is known to affect processes related to oxidation and reduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: Known for their use in fragrances and as intermediates in organic synthesis.
Naphthalene-1,8-dicarbonitrile: Used in similar synthetic applications and has comparable chemical properties.
Eigenschaften
CAS-Nummer |
58433-00-4 |
|---|---|
Molekularformel |
C12H17N |
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
tricyclo[5.3.1.03,8]undecane-3-carbonitrile |
InChI |
InChI=1S/C12H17N/c13-8-12-5-1-2-10-6-9(7-12)3-4-11(10)12/h9-11H,1-7H2 |
InChI-Schlüssel |
NWTMITAOVIRCDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC3CCC2C(C1)(C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


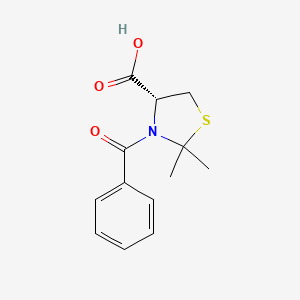
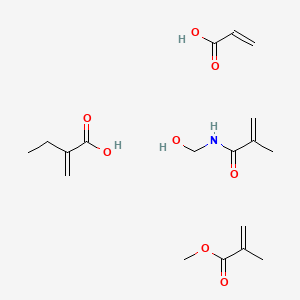


![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]propanoic acid](/img/structure/B14625081.png)
![Benzene, 1-[(4-chloro-2-butynyl)oxy]-4-methoxy-](/img/structure/B14625087.png)
![2-Phenyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14625090.png)

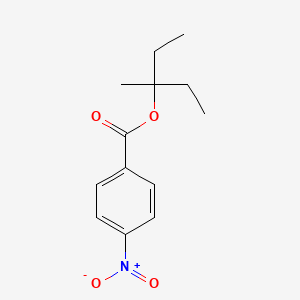
![6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid](/img/structure/B14625134.png)
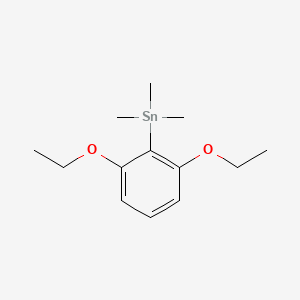
![N'-{3-[(6-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14625141.png)
